tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

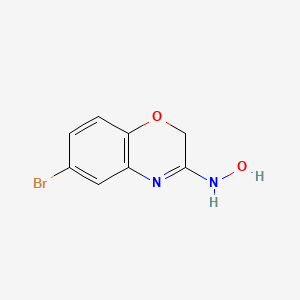

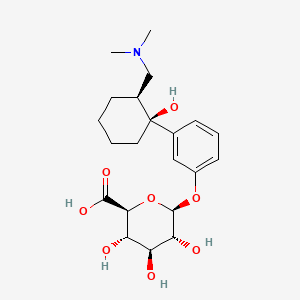

“tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1179359-61-5 . It has a molecular weight of 238.76 and its IUPAC name is tert-butyl 3-amino-1,1-dimethylpropylcarbamate hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .

Molecular Structure Analysis

The InChI code for “tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride” is 1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride” is a solid in its physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 238.76 .Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride: is used as a building block in organic synthesis. Its tert-butyl group serves as a protective group for amines, which is crucial in the multi-step synthesis of complex molecules. This compound is particularly useful in synthesizing molecules with hindered amine motifs, which are challenging to access through traditional methods .

Medicinal Chemistry

In medicinal chemistry, this compound is employed to develop drug candidates. It’s a part of the structure-activity relationship (SAR) studies where modifications of the molecular structure can lead to changes in the biological activity of the compound. The tert-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule .

Chemical Synthesis

This chemical serves as an intermediate in the preparation of sulfenamides, which are used in vulcanization accelerators for rubber. Sulfenamides improve the efficiency of the vulcanization process and enhance the properties of the rubber .

Bioconjugation

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride: can be used in bioconjugation techniques. It can be linked to biomolecules, such as proteins or antibodies, without affecting their biological activity. This is particularly useful in the development of targeted drug delivery systems .

Material Science

In material science, this compound is utilized to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their hydrophobicity or to introduce functional groups that can further react with other molecules .

Analytical Chemistry

The compound is also used as a standard or reference material in analytical chemistry. It can help in the calibration of instruments or in the development of analytical methods for the detection and quantification of other substances .

Peptide Synthesis

It plays a role in peptide synthesis, where the tert-butyl group protects the amine functionality during the coupling of amino acids. This protection is essential to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain .

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound can be a precursor in the synthesis of agrochemicals. It can be incorporated into the structure of pesticides or herbicides to enhance their stability or to modify their interaction with the target organisms .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVUUFBWGBPXQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679635 |

Source

|

| Record name | tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride | |

CAS RN |

1179359-61-5 |

Source

|

| Record name | Carbamic acid, N-(3-amino-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)